CID 11599547
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 11599547” is a chemical entity with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 11599547 involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole with butyl lithium and a Grignard reagent . This process requires precise control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: CID 11599547 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like meta-chloroperoxybenzoic acid and reducing agents such as lithium aluminum hydride . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
CID 11599547 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases . In industry, it is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of CID 11599547 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The compound’s effects are mediated through binding to these targets, which can result in changes in gene expression, protein activity, or cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 11599547 include those with related structural features or functional groups. Examples include compounds with PubChem identifiers 73058259, 141100002, and 44285707 .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of structural elements that confer specific properties and activities. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H36N2O5 |
---|---|
Molekulargewicht |
408.5 g/mol |
InChI |
InChI=1S/C22H36N2O5/c1-19(2,23)13-24-18(25)9-14-3-5-21(6-4-14)27-22(29-28-21)16-7-15-8-17(22)12-20(26,10-15)11-16/h14-17,26H,3-13,23H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
OKSIVAIYFNVYGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC3CC(C5)(C4)O)OO2)N |
Synonyme |
OZ381 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.